3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Overview
Description
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H10Cl2N2O3. It is an important pharmaceutical intermediate, particularly in the preparation of apixaban derivatives, which are used as anticoagulants .
Mechanism of Action
Target of Action
The primary target of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is blood coagulation factor Xa . Factor Xa plays a crucial role in the blood coagulation cascade, which is responsible for the conversion of prothrombin to thrombin, leading to blood clot formation. By inhibiting factor Xa, this compound can prevent thrombus formation.
Mode of Action
This compound acts as a selective inhibitor of factor Xa . It binds to the active site of factor Xa, preventing its interaction with its substrates and thereby inhibiting the blood coagulation cascade .
Biochemical Pathways
By inhibiting factor Xa, this compound disrupts the blood coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a reduction in thrombus formation, which can help prevent conditions such as deep vein thrombosis or pulmonary embolism .
Pharmacokinetics
Apixaban is an oral anticoagulant with quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The inhibition of factor Xa by this compound results in a reduction in thrombus formation . This can help prevent thromboembolic disorders, including the reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, and treatment of deep vein thrombosis or pulmonary embolism .
Biochemical Analysis
Biochemical Properties
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of anticoagulant drugs. It interacts with several enzymes and proteins, most notably Factor Xa, a key enzyme in the coagulation cascade . The compound’s structure allows it to bind to the S1 and S4 pockets of Factor Xa, inhibiting its activity and thus preventing blood clot formation . Additionally, this compound can interact with other biomolecules involved in the coagulation pathway, enhancing its anticoagulant effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, which line blood vessels, the compound inhibits the expression of pro-coagulant genes, thereby reducing the risk of thrombosis . It also affects cell signaling pathways related to inflammation and coagulation, modulating the activity of key signaling molecules like NF-κB and MAPKs . Furthermore, this compound influences cellular metabolism by altering the production of reactive oxygen species (ROS) and nitric oxide (NO), which are critical for maintaining vascular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of Factor Xa, it prevents the enzyme from catalyzing the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade . This binding interaction is facilitated by the compound’s dichloro and nitrophenyl groups, which fit into the enzyme’s binding pockets . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further enhancing its anticoagulant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Over time, its anticoagulant effects may diminish as the compound degrades, necessitating careful handling and storage . Long-term studies have shown that this compound can maintain its activity for several months when stored properly, but its efficacy may decrease in in vivo settings due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall anticoagulant effects . The interaction with cofactors like NADPH is essential for the compound’s metabolism, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in the liver and kidneys, where it undergoes metabolism and excretion . Its distribution is influenced by factors like lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in coagulation . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 1-(4-nitrophenyl)-2-piperidinone with chlorinating agents. One common method involves the use of 5-chlorovaleryl chloride as a starting material . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactams and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of novel compounds.
Biology: In the study of enzyme inhibitors and other biological processes.
Medicine: As an intermediate in the synthesis of anticoagulants like apixaban.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-1-(3-nitrophenyl)piperidin-2-one: Similar in structure but with the nitro group in a different position.
Rivaroxaban: Another anticoagulant with a similar mechanism of action but different chemical structure.
Uniqueness
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of apixaban. Its ability to undergo various chemical reactions also makes it a versatile compound in pharmaceutical research .
Properties
IUPAC Name |
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYXBZVPRSWHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729544 | |
Record name | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881386-01-2 | |
Record name | 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881386-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.